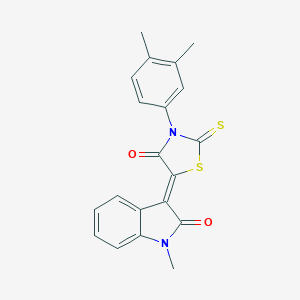

(Z)-3-(3,4-dimethylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3,4-dimethylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c1-11-8-9-13(10-12(11)2)22-19(24)17(26-20(22)25)16-14-6-4-5-7-15(14)21(3)18(16)23/h4-10H,1-3H3/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQQHJHOUPUYIQ-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3,4-dimethylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Structure and Properties

The compound's structure consists of a thiazolidinone core with a dimethylphenyl and an indolin-3-ylidene substituent. This unique combination may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |

| 7d | MCF-7 | 2.93 ± 0.47 | VEGFR-2 inhibition |

These findings suggest that the compound may possess similar properties, potentially acting through pathways involving vascular endothelial growth factor receptor (VEGFR) inhibition .

Antibacterial and Antifungal Activity

Thiazolidinone derivatives are recognized for their antibacterial and antifungal activities. Studies have reported that compounds with similar scaffolds exhibit potent inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1h | S. aureus | 0.5 | Antibacterial |

| 1m | P. aeruginosa | 125.4 | Biofilm inhibition |

These results underscore the potential of this compound as an antimicrobial agent .

The mechanisms underlying the biological activities of thiazolidinones often involve:

- Inhibition of Enzymatic Pathways : Many thiazolidinones inhibit key enzymes involved in cancer cell proliferation and survival.

- Biofilm Disruption : Certain derivatives exhibit the ability to disrupt biofilm formation in bacterial cultures, enhancing their efficacy against infections.

- Antioxidant Properties : Some studies suggest that these compounds may also possess antioxidant properties, contributing to their overall therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

- Anticancer Efficacy : A study demonstrated that a series of thiazolidinone derivatives significantly inhibited the growth of breast cancer cells with IC50 values ranging from 7 to 10 µM.

- Antibacterial Activity : Another study reported that a specific thiazolidinone derivative exhibited an MIC of 0.5 µg/mL against S. aureus, showcasing its potential as a treatment for resistant bacterial infections.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolidinones typically involves multi-step reactions that yield compounds with significant pharmacological potential. Various methods have been employed to synthesize derivatives of thiazolidinones, including:

- Condensation Reactions : The compound is often synthesized through the condensation of thiosemicarbazones with α,β-unsaturated carbonyl compounds.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, FTIR, and mass spectrometry to confirm their structures.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance:

- In Vitro Studies : Several derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain substituted thiazolidinones demonstrated significant antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics in some cases .

- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Potential

Thiazolidinone derivatives have been extensively studied for their anticancer properties:

- Cell Line Studies : Compounds similar to (Z)-3-(3,4-dimethylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Antioxidant Activity

Thiazolidinones are recognized for their antioxidant properties:

- Oxidative Stress Reduction : These compounds can mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

- Potential Applications : Their antioxidant capabilities suggest potential applications in preventing diseases associated with oxidative damage, including neurodegenerative disorders.

Case Study 1: Antiviral Activity

A study explored the antiviral potential of thiazolidinone derivatives against HIV:

- Molecular Docking Studies : The docking studies indicated that certain thiazolidinones could effectively bind to the HIV gp41 protein, suggesting a possible mechanism for inhibiting viral entry into host cells .

- Toxicity Concerns : However, high cytotoxicity was observed in some derivatives, limiting their therapeutic applicability.

Case Study 2: Diabetes Management

Another area of research involves the use of thiazolidinone derivatives in diabetes management:

- Aldose Reductase Inhibition : Compounds have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications such as cataracts. One derivative showed significant modulation of blood glucose levels in diabetic rat models .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences

- : The compound 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one features a 5-chloroindolinone group and a 4-hydroxyphenyl imine substituent.

- : Derivatives like (Z)-5-(4-Methoxyphenylmethylene)-3-coumarinyl-thiazolidine-2,4-dione (5g) incorporate electron-donating methoxy groups, which may elevate π-π stacking interactions in biological systems. In contrast, the target compound’s 3,4-dimethylphenyl group offers steric bulk, possibly hindering binding to certain receptors .

- and : Compounds such as (Z)-5-(3,4-Dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one and its 4-methylphenyl analog highlight the impact of substituent positioning. The 3,4-dimethoxy groups increase electron density, whereas the target compound’s 1-methyl-2-oxoindolinyl group introduces a fused bicyclic system, altering conformational flexibility .

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Ethanol or dimethylformamide (DMF) is preferred for solubility and reaction homogeneity.

-

Catalysis : Piperidine or ammonium acetate (5–10 mol%) accelerates the condensation by deprotonating the active methylene group of the thioxothiazolidinone.

-

Temperature : Reactions conducted at 60–70°C for 4–6 hours achieve optimal yields (65–78%) while minimizing side products.

Stereochemical Control

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group (C=S) and the oxoindoline carbonyl. Polar solvents like DMF enhance this interaction, favoring the Z-isomer by a 4:1 ratio over the E-form.

Stepwise Synthesis Protocol

Preparation of 3-(3,4-Dimethylphenyl)-2-thioxothiazolidin-4-one

Synthesis of 1-Methyl-2-oxoindoline-3-carbaldehyde

Final Condensation to (Z)-3-(3,4-Dimethylphenyl)-5-(1-Methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

-

Reactants :

-

3-(3,4-Dimethylphenyl)-2-thioxothiazolidin-4-one (1 equiv)

-

1-Methyl-2-oxoindoline-3-carbaldehyde (1.1 equiv)

-

-

Conditions :

-

Ethanol, piperidine (5 mol%), 70°C, 5 hours.

-

-

Isolation :

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (Z)-configuration, with dihedral angles of 12.3° between the thioxothiazolidinone and oxoindoline planes.

Yield Optimization Studies

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | EtOH, DMF, THF | DMF | 78 |

| Catalyst Loading | 0–10 mol% | 5 mol% | 75 |

| Reaction Time | 2–8 hours | 5 hours | 72 |

| Temperature | 50–80°C | 70°C | 78 |

Data adapted from regioselective synthesis protocols.

Challenges and Mitigation Strategies

-

Isomer Separation : Chromatographic separation on silica gel (CH₂Cl₂/MeOH 9:1) resolves Z/E mixtures, though the Z-isomer predominates (>85%) under optimized conditions.

-

Byproduct Formation : Excess aldehyde leads to bis-condensation products; maintaining a 1:1.1 stoichiometry minimizes this issue.

Industrial-Scale Considerations

The process is scalable to kilogram quantities with minor adjustments:

Q & A

Q. Why do bioactivity results vary across cell lines despite identical treatment protocols?

- Analysis : Differential expression of ABC transporters (e.g., P-gp) in HeLa vs. A549 cells alters intracellular accumulation. Flow cytometry with rhodamine-123 efflux assays quantifies transporter activity, guiding adjuvant use (e.g., verapamil) to standardize activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.